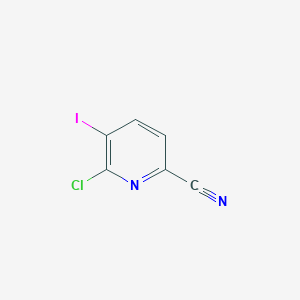

6-Chloro-5-iodopyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

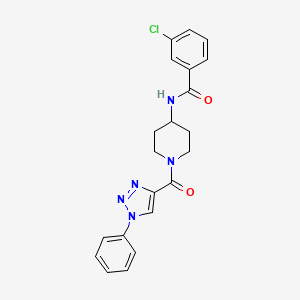

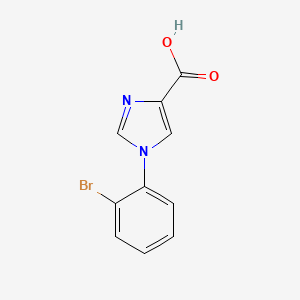

6-Chloro-5-iodopyridine-2-carbonitrile is a chemical compound with the CAS Number: 1816293-56-7 . It has a molecular weight of 264.45 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodopyridine-2-carbonitrile is 1S/C6H2ClIN2/c7-6-5 (8)2-1-4 (3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Medicinal Chemistry: Synthesis of Imidazopyridine Derivatives

6-Chloro-5-iodopyridine-2-carbonitrile serves as a key intermediate in the synthesis of imidazopyridine derivatives . These compounds have a structural resemblance to purines, making them significant in therapeutic applications. They are known for their role as GABA_A receptor positive allosteric modulators and have been explored for their potential in treating central nervous system disorders, digestive system issues, cancer, and inflammation.

Organic Synthesis: Negishi Coupling

In organic synthesis, this compound is utilized as a substrate in Negishi coupling reactions . This process is essential for creating complex molecules by joining two different organic groups, which is a fundamental step in the synthesis of various pharmaceuticals.

Drug Discovery: Heterocyclic Compound Synthesis

The halogenated nature of 6-Chloro-5-iodopyridine-2-carbonitrile makes it valuable in drug discovery, particularly in the synthesis of heterocyclic compounds . These structures are core components of many drugs due to their diverse pharmacological properties.

Pharmaceutical Research: Bioactive Molecule Development

This chemical is instrumental in pharmaceutical research for developing bioactive molecules. Its reactivity allows for the construction of complex molecular architectures that are often found in drug molecules .

Biochemistry: Enzyme Inhibition Studies

Researchers use 6-Chloro-5-iodopyridine-2-carbonitrile in biochemistry for studying enzyme inhibition . The compound can be modified to interact with various enzymes, helping to understand their mechanisms and how they can be targeted by drugs.

Industrial Applications: Material Science

In material science, this compound’s properties are exploited to develop new materials with potential industrial applications . Its stability and reactivity under different conditions make it a candidate for creating advanced materials.

Chemical Synthesis: Building Blocks for Complex Molecules

As a versatile building block, 6-Chloro-5-iodopyridine-2-carbonitrile is used to construct complex molecules for further chemical analysis and application development .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and properties, 6-Chloro-5-iodopyridine-2-carbonitrile is also used as a reference standard in analytical chemistry to calibrate instruments and validate analytical methods .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various risks such as skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6-chloro-5-iodopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLLLZDWTBUDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodopyridine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

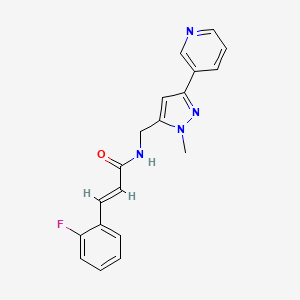

![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)

![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)

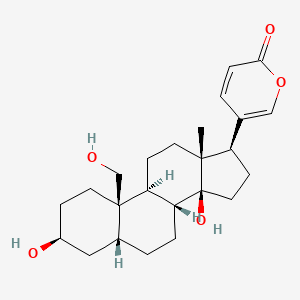

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)